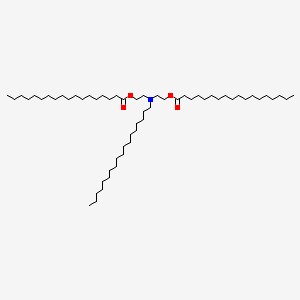
Anstex SA 300F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anstex SA 300F is a complex organic compound with the molecular formula C58H115NO4 and a molecular weight of 890.54 g/mol . It is also known by its IUPAC name, 2-[2-octadecanoyloxyethyl (octadecyl)amino]ethyl octadecanoate . This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anstex SA 300F typically involves the esterification of octadecanoic acid with a suitable diol, followed by the reaction with an octadecylamine . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The raw materials, including octadecanoic acid and octadecylamine, are reacted in the presence of catalysts under controlled conditions to produce the ester. The product is then purified through various techniques such as distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Anstex SA 300F undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Anstex SA 300F has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Anstex SA 300F involves its interaction with various molecular targets and pathways. Its amphiphilic nature allows it to interact with lipid membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects . Additionally, its ester groups can undergo hydrolysis, releasing active components that can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol distearate: Similar in structure but with different functional groups.
Stearyldiethanolamine distearate: Another similar compound with distinct chemical properties.
Uniqueness
Anstex SA 300F is unique due to its specific combination of ester and amine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in industrial and research settings .
Properties
CAS No. |
94945-28-5 |
|---|---|
Molecular Formula |
C58H115NO4 |
Molecular Weight |
890.5 g/mol |
IUPAC Name |
2-[2-octadecanoyloxyethyl(octadecyl)amino]ethyl octadecanoate |
InChI |
InChI=1S/C58H115NO4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-59(53-55-62-57(60)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-56-63-58(61)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-56H2,1-3H3 |
InChI Key |
XAOVLTFSYJGGBC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















